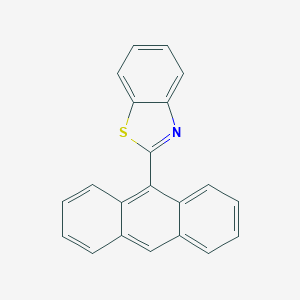

2-(Anthracen-9-YL)-1,3-benzothiazole

説明

2-(Anthracen-9-YL)-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C21H13NS and its molecular weight is 311.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(Anthracen-9-YL)-1,3-benzothiazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, along with relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process that includes the formation of the benzothiazole moiety followed by its coupling with anthracene derivatives. The synthetic route often includes the following steps:

- Formation of Benzothiazole : The initial step involves the condensation of ortho-aminothiophenol with a suitable carbonyl compound.

- Coupling with Anthracene : The benzothiazole intermediate is then reacted with anthracene in the presence of a coupling agent to yield this compound.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The biological evaluation typically employs assays such as MTT for cell viability and flow cytometry for apoptosis analysis.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A431 | 1.5 | Induction of apoptosis, cell cycle arrest |

| Anticancer | A549 | 2.0 | Inhibition of AKT and ERK pathways |

| Anti-inflammatory | RAW264.7 | 0.5 | Reduction of IL-6 and TNF-α levels |

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells through intrinsic pathways, leading to increased expression of pro-apoptotic factors.

- Cell Cycle Arrest : It effectively induces G1 or G2 phase arrest in cancer cells, preventing their proliferation.

- Cytokine Modulation : Inflammatory cytokines such as IL-6 and TNF-α are significantly reduced upon treatment with this compound, indicating its potential as an anti-inflammatory agent.

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several benzothiazole derivatives and evaluated their activity against A431 and A549 cell lines. Among these, this compound demonstrated notable cytotoxicity with an IC50 value lower than many known anticancer agents. The study highlighted its ability to inhibit cell migration and induce apoptosis effectively.

In Vivo Studies

Further evaluations included in vivo studies where xenograft models were used to assess tumor growth inhibition. Results indicated that treatment with this compound led to significant tumor size reduction compared to control groups.

科学的研究の応用

Applications in Biosensing

Fluorescent Probes for Biothiols:

Recent studies have highlighted the use of 2-(Anthracen-9-YL)-1,3-benzothiazole as a fluorescent probe for detecting biothiols such as cysteine. For instance, a study developed a benzimidazole-based probe (ABIA) that incorporates this compound, demonstrating high selectivity and sensitivity for cysteine detection in biological samples. The probe exhibited a rapid response time and was effective in live-cell imaging assays, indicating its potential utility in clinical diagnostics and monitoring biological processes .

Nanocomposite Sensors:

Another innovative application involves the modification of graphene oxide with this compound to create a nanocomposite for the anodic stripping voltammetric detection of heavy metal ions. This composite demonstrated enhanced sensitivity and selectivity towards various heavy metals, showcasing its potential in environmental monitoring and safety assessments .

Anticancer Properties

Induction of Apoptosis:

Research indicates that this compound exhibits promising anticancer properties by promoting apoptosis in cancer cells through intrinsic pathways. The compound's ability to induce cell death has been linked to its interaction with cellular mechanisms that regulate apoptosis, making it a candidate for further investigation as an antitumor agent .

Metal Complexes:

Studies have also explored the formation of metal complexes involving this compound and their potential as antitumor agents. For example, rhodium(III) complexes with this ligand have shown significant intercalative binding ability with DNA, suggesting their potential role in cancer therapy through targeted DNA interactions .

Materials Science Applications

Nonlinear Optical Materials:

The compound's unique structure makes it suitable for applications in nonlinear optics. Research has demonstrated that anthracene derivatives can be engineered to exhibit broadband nonlinear optical properties, which are crucial for developing advanced optical materials used in telecommunications and photonics .

Summary Table of Applications

特性

IUPAC Name |

2-anthracen-9-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NS/c1-3-9-16-14(7-1)13-15-8-2-4-10-17(15)20(16)21-22-18-11-5-6-12-19(18)23-21/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVXSICXEFUSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=NC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576002 | |

| Record name | 2-(Anthracen-9-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102183-23-3 | |

| Record name | 2-(Anthracen-9-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。